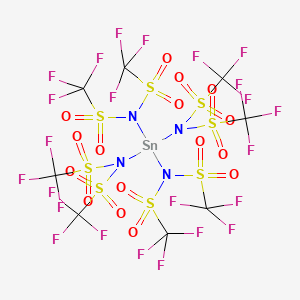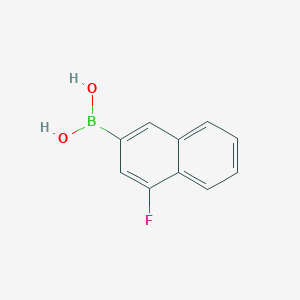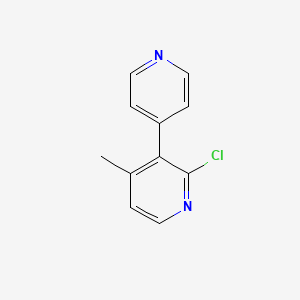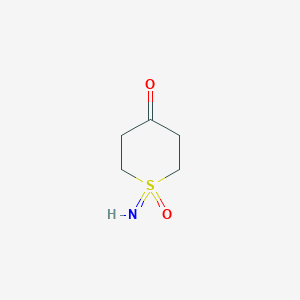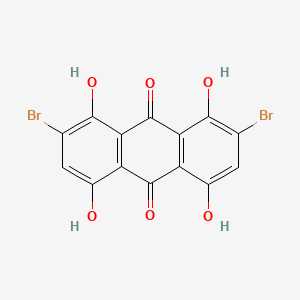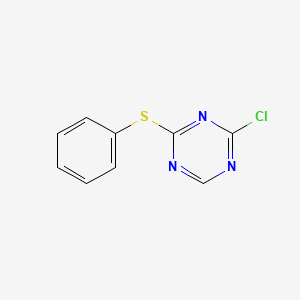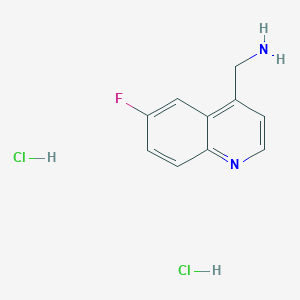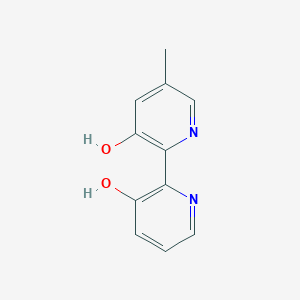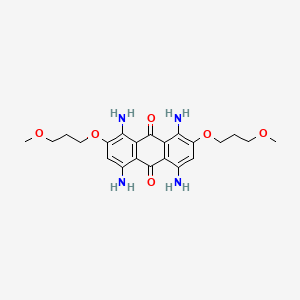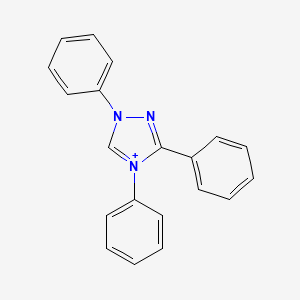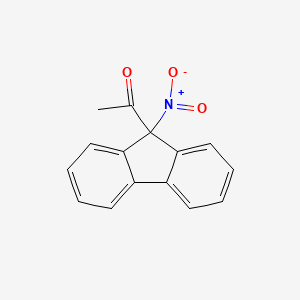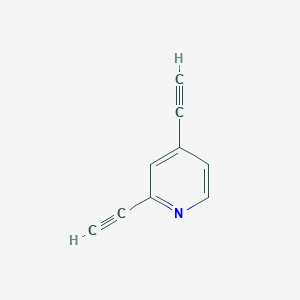
2,4-Diethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethynylpyridine is an organic compound that belongs to the class of ethynylpyridines It is characterized by the presence of two ethynyl groups attached to the second and fourth positions of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethynylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2,4-dibromopyridine with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include the use of a base, such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains the most common approach. Scaling up this reaction for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethynylpyridine undergoes various types of chemical reactions, including:
Hydroboration: Reaction with borane derivatives to form hydroboration products.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Substitution: Reaction with nucleophiles to substitute the ethynyl groups with other functional groups.
Common Reagents and Conditions:
Hydroboration: Dimesitylborane in the presence of a solvent like tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Hydroboration: Formation of tris-hydroboration products.
Oxidation: Formation of oxidized pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2,4-Diethynylpyridine has a wide range of scientific research applications, including:
Materials Science: Used as a building block for the synthesis of conjugated polymers with high conductivity and electroluminescence properties.
Organic Electronics: Employed in the development of molecular diodes and transistors due to its unique electronic properties.
Supramolecular Chemistry: Acts as a versatile building block for the construction of supramolecular structures and organometallic spacers.
Sensors: Utilized in the design of chemical sensors due to its favorable electrochemical properties.
Mechanism of Action
The mechanism of action of 2,4-Diethynylpyridine involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups can undergo addition reactions, such as hydroboration, or be substituted by nucleophiles. The electronic properties of the pyridine ring also play a crucial role in its reactivity and interaction with other molecules. The molecular targets and pathways involved in its action are primarily related to its ability to form conjugated systems and participate in electron transfer processes .
Comparison with Similar Compounds
- 2,5-Diethynylpyridine
- 2,6-Diethynylpyridine
- 3,4-Diethynylpyridine
Comparison: 2,4-Diethynylpyridine is unique due to the specific positioning of the ethynyl groups, which influences its electronic properties and reactivity. The 3,4-Diethynylpyridine, on the other hand, has a different substitution pattern, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C9H5N |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2,4-diethynylpyridine |
InChI |
InChI=1S/C9H5N/c1-3-8-5-6-10-9(4-2)7-8/h1-2,5-7H |
InChI Key |
FCPDPDZNBRDKDB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


